molecular formula C21H25F3N4O3 B2736880 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2194849-45-9

4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2736880
CAS No.: 2194849-45-9
M. Wt: 438.451
InChI Key: ZGBMYBIZFYNNMG-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C21H25F3N4O3 and its molecular weight is 438.451. The purity is usually 95%.
The exact mass of the compound 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Derivative Studies

  • The compound has been studied in the context of synthesizing novel derivatives and exploring their properties. For instance, research involving the synthesis of new 1,2,4-triazole derivatives, including compounds similar to the subject compound, has been conducted. These studies often focus on creating new classes of compounds with potential applications in various fields of chemistry and medicine (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Antimicrobial Activities

  • Some derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. These studies aim to find new compounds with potential applications in treating infections caused by various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular Docking Studies and Anti-Cancer Properties

  • Molecular docking studies have been conducted to understand the interactions of similar compounds with biological targets. These studies are crucial in drug discovery, especially for identifying potential anti-cancer agents (Karayel, 2021).

Antitubercular Activities

HIV Entry Inhibitors

  • Certain derivatives have been studied for their potential use as HIV entry inhibitors. These compounds can block the CCR5 receptor, which is crucial in HIV-1 infection, suggesting potential applications in HIV/AIDS treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Crystal and Molecular Structures

Luminescent Liquid Crystalline Materials

  • Research into new luminescent materials includes the synthesis of compounds with structures similar to the subject compound. These materials have potential applications in optoelectronics and display technologies (N. & Adhikari, 2014).

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O3/c1-31-12-11-27-20(30)28(17-8-9-17)18(25-27)15-3-2-10-26(13-15)19(29)14-4-6-16(7-5-14)21(22,23)24/h4-7,15,17H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMYBIZFYNNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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